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Compound of Interest |

3-[(3-Chlorobenzyl)oxy]-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 447428-98-0
Cat. No.: B187861
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3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a substituted aromatic ether-aldehyde.
Its structure, combining a vanillin-derived core with a chlorobenzyl group, makes it a valuable
intermediate in organic synthesis, potentially for novel therapeutic agents or materials.
Accurate structural confirmation is the bedrock of all subsequent research and development.
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its
identity, purity, and structural integrity. This guide details the expected outcomes from Fourier-
Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS), providing the foundational data required for its application in
advanced research.

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel or synthesized compound like 3-[(3-
Chlorobenzyl)oxy]-4-methoxybenzaldehyde relies on an integrated workflow. Each
spectroscopic technique provides a unique piece of the structural puzzle. The following
workflow illustrates a logical and efficient approach to data acquisition and analysis.
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Caption: Structure of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. By measuring the absorption of infrared radiation, we can detect the characteristic
vibrational frequencies of specific bonds.

Predicted FT-IR Data

The following table summarizes the expected characteristic absorption bands for the title
compound, based on data from analogous substituted benzaldehydes. [2][3][4]
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Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
~3050-3080 Medium-Weak C-H stretch Aromatic C-H
~2950-2970 Weak C-H stretch Methoxy -CHs
C-H stretch (Fermi
~2850 & ~2750 Weak Aldehyde C-H
doublet)
~1680-1700 Strong C=0 stretch Aromatic Aldehyde
~1580-1600 Medium-Strong C=C stretch Aromatic Ring
~1500-1520 Medium-Strong C=C stretch Aromatic Ring
C-O stretch
~1250-1270 Strong ) Aryl-O-CH:
(asymmetric)
~1130-1150 Strong C-O stretch O-CHs
) C-O stretch
~1020-1040 Medium ) Aryl-O-CHz2
(symmetric)
~750-800 Strong C-Cl stretch Aryl-Cl

| ~810-850 | Strong | C-H out-of-plane bend | Substituted Benzene |

Interpretation of the FT-IR Spectrum

The spectrum is expected to be dominated by several key features. A strong, sharp peak

around 1685 cm~1! is the most indicative signal for the aldehyde carbonyl (C=0) group. [2]The

presence of the aldehyde is further confirmed by two weaker bands around 2850 and 2750

cm~1, characteristic of the C-H bond of the aldehyde group, which often appear as a Fermi

resonance doublet. [4] The aromatic nature of the compound will be evident from the C=C

stretching vibrations in the 1500-1600 cm~1 region and the aromatic C-H stretches above 3000

cm~1, The ether linkages are confirmed by strong C-O stretching bands. Specifically, the

asymmetric aryl-ether stretch is anticipated to be very prominent around 1260 cm~1, a feature

also seen in similar structures like 4-methoxybenzaldehyde. [3]Finally, the C-ClI stretch,

typically appearing in the 750-800 cm~1! range, confirms the presence of the chloro-substituent

on the benzyl ring.
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Experimental Protocol: FT-IR Data Acquisition (ATR)

Sample Preparation: Ensure the solid sample of 3-[(3-Chlorobenzyl)oxy]-4-
methoxybenzaldehyde is dry and crystalline. No further preparation is typically needed for
Attenuated Total Reflectance (ATR) FT-IR.

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a
diamond crystal).

Background Scan: Before analyzing the sample, run a background scan with a clean, empty
ATR crystal. This step is crucial as it subtracts the IR absorption from the atmosphere (CO:2
and H20) and the crystal itself.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure,
ensuring intimate contact between the sample and the crystal. This is critical for obtaining a
high-quality spectrum.

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16
or 32 scans at a resolution of 4 cm~1 over a range of 4000 to 400 cm~1.

Data Processing: The resulting spectrum should be automatically ratioed against the
collected background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. *H NMR provides information about the chemical environment and

connectivity of hydrogen atoms, while 3C NMR details the types of carbon atoms present.

Predicted *H NMR Data

Chemical shifts (8) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS),

assuming deuterated chloroform (CDCIs) as the solvent. [5][6]Predictions are based on spectral

data from analogous compounds such as 3-benzyloxy-4-methoxybenzaldehyde and other
substituted benzaldehydes. [7][8][9][10]
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. Coupling
Predicted 6 s ;
Proton(s) Multiplicity Constant (J, Assighment
(ppm)
Hz)
Aldehyde
H-7 9.85 s -
proton
H-2 7.45 d ~2.0 Aromatic proton
H-6 7.42 dd ~8.5, 2.0 Aromatic proton
H-5 6.98 d ~8.5 Aromatic proton
H-2' 7.48 s - Aromatic proton
H-4' 7.30 m - Aromatic proton
H-5' 7.30 m - Aromatic proton
H-6' 7.30 m - Aromatic proton
Benzylic
H-7' 5.18 S - methylene
protons

| H-8 | 3.95 | s | - | Methoxy protons |

Interpretation of the *H NMR Spectrum

The most downfield signal will be the sharp singlet for the aldehyde proton (H-7) around 9.85
ppm, a highly characteristic chemical shift. [L1]The methoxy protons (H-8) will appear as a
sharp singlet at approximately 3.95 ppm, integrating to three protons. The benzylic methylene
protons (H-7") are expected as a singlet around 5.18 ppm, integrating to two protons.

The aromatic region (7.0-7.5 ppm) will show two distinct sets of signals:

¢ Vanillin-derived ring (H-2, H-5, H-6): This ABC spin system will show three distinct signals. H-
5, being ortho to the electron-donating methoxy group, will be the most upfield at ~6.98 ppm
(doublet). H-2 and H-6 will be further downfield, with H-2 appearing as a doublet and H-6 as
a doublet of doublets due to coupling with both H-5 and H-2.
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e Chlorobenzyl ring (H-2', H-4', H-5', H-6"): These four protons will appear in the ~7.30-7.48
ppm region. Due to the meta-chloro substitution, the coupling patterns can be complex, but
H-2' may appear as a distinct singlet or narrow triplet, while the others will likely form a
complex multiplet.

Predicted **C NMR Data

Predicted chemical shifts are based on data from similar structures. [7][12][13]

Carbon(s) Predicted & (ppm) Assignment

C-7 191.0 Aldehyde Carbonyl
C-4 154.5 Aromatic C-O

C-3 150.0 Aromatic C-O

Cc-1' 138.0 Aromatic C-ipso
C-3 134.8 Aromatic C-ClI

C-1 130.5 Aromatic C-ipso
C-5', C-6' 129.9 Aromatic C-H

Cc-2 127.5 Aromatic C-H

Cc-4 1255 Aromatic C-H

C-6 126.8 Aromatic C-H

C-2 112.0 Aromatic C-H

C-5 1115 Aromatic C-H

C-7 70.5 Benzylic Methylene

| C-8|56.2 | Methoxy Carbon |

Interpretation of the **C NMR Spectrum

The aldehyde carbonyl carbon (C-7) will be the most downfield signal, appearing around 191.0
ppm. The aromatic region will contain numerous signals between 110 and 155 ppm. The
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carbons directly attached to oxygen (C-3, C-4) will be the most downfield in this region. The
carbon bearing the chlorine atom (C-3') will also be distinct. The benzylic methylene carbon (C-
7" is expected around 70.5 ppm, and the methoxy carbon (C-8) will be the most upfield signal
at approximately 56.2 ppm.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve
it in ~0.6 mL of deuterated chloroform (CDCIs). The choice of solvent is critical; CDCls is a
standard choice for its ability to dissolve a wide range of organic compounds and its single
residual peak at 7.26 ppm. [6]2. Transfer: Transfer the solution to a 5 mm NMR tube.

e Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 300 or 500 MHz). The
instrument must be tuned to the specific sample and locked onto the deuterium signal of the
solvent. Shimming is then performed to optimize the magnetic field homogeneity.

o 1H NMR Acquisition: Acquire the *H spectrum. A standard acquisition includes a 90° pulse,
an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16
scans are accumulated for a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C spectrum using a proton-decoupled pulse sequence.
This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance
of the 13C isotope. A spectral width of ~220 ppm is standard.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. For *H NMR, integrate the signals to
determine proton ratios. Reference the spectra to the residual solvent peak (CDCls: 7.26
ppm for *H, 77.16 ppm for 13C). [5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues
based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron lonization)
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m/z (mass-to-charge ratio)  Relative Intensity Assignment
) [M]*, Molecular lon (3:1
290/292 Medium )
isotope pattern)
165 Low [M - C7HsCI+
) [C7H6CI]*, Chlorotropylium ion
125/127 High
(Base Peak)
) [M - CsHsOCI],
137 Medium

Methoxybenzoyl fragment

Interpretation of the Mass Spectrum

Upon electron ionization (El), the molecule is expected to show a molecular ion peak [M]* at
m/z 290. A key feature will be the isotopic peak at m/z 292, which should be approximately
one-third the intensity of the m/z 290 peak, confirming the presence of a single chlorine atom.
[14] The most favorable fragmentation pathway is the cleavage of the benzylic ether bond. This
alpha-cleavage is characteristic of ethers and results in the formation of a stable
chlorotropylium ion. [15]This fragment at m/z 125/127 is predicted to be the base peak (the
most intense peak in the spectrum) due to its resonance-stabilized structure. The other part of
the molecule would form a radical, which is typically not observed. The presence of this m/z
125/127 fragment is strong evidence for the chlorobenzyl ether moiety.

Molecule [M]*
m/z 290/292

Benzylic Cleavage

Y

Chlorotropylium lon vanillin Radical

[CsH703]e
m/z 167 (not observed)

[C7H6CIT*
m/z 125/127
(Base Peak)

Click to download full resolution via product page
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Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile and thermally stable solid, a direct insertion probe (DIP) or gas
chromatography (GC) inlet can be used.

 lonization: The sample is vaporized and enters the ion source. In Electron lonization (El), the
gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This
process ejects an electron from the molecule, creating a positively charged radical molecular
ion [M]+.

e Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a
quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions strike a detector, which generates a signal proportional to the
number of ions at each m/z value.

o Data Acquisition: The instrument scans a specified mass range (e.g., m/z 40-500) to
generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The combined application of FT-IR, NMR, and Mass Spectrometry provides a comprehensive
and unambiguous structural characterization of 3-[(3-Chlorobenzyl)oxy]-4-
methoxybenzaldehyde. The aldehyde, methoxy, aromatic, and chlorobenzyl ether
functionalities are all clearly identifiable through their unique spectroscopic signatures. This
guide serves as a foundational reference for researchers, ensuring data is interpreted with a
high degree of confidence and scientific rigor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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